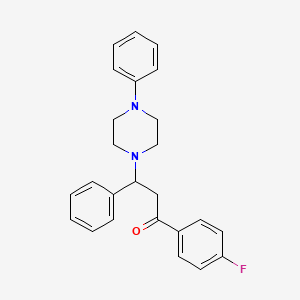
1-(4-Fluorophenyl)-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and various aromatic groups that contribute to its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(4-fluorophenyl)piperazine with benzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
1-(4-Fluorophenyl)-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), catalysts (e.g., iron or aluminum chloride).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as nitro, halogen, or alkyl groups, onto the aromatic rings .
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: The compound shows promise as a therapeutic agent for treating various conditions, including neurological disorders and cancer, due to its ability to interact with specific molecular targets.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
1-Phenylpiperazine: Another related compound with a different substitution pattern on the piperazine ring.
1-Benzylpiperazine: Known for its stimulant effects and structural similarity to the target compound.
Uniqueness
1-(4-Fluorophenyl)-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-one stands out due to its unique combination of aromatic groups and the piperazine ring, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
49747-59-3 |
|---|---|
分子式 |
C25H25FN2O |
分子量 |
388.5 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H25FN2O/c26-22-13-11-21(12-14-22)25(29)19-24(20-7-3-1-4-8-20)28-17-15-27(16-18-28)23-9-5-2-6-10-23/h1-14,24H,15-19H2 |
InChIキー |
ZQMHKZFWWMFSAS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


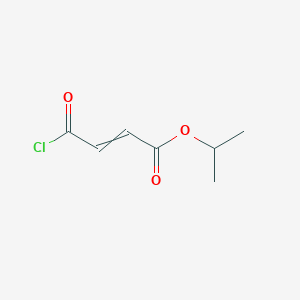


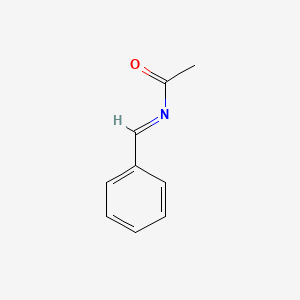
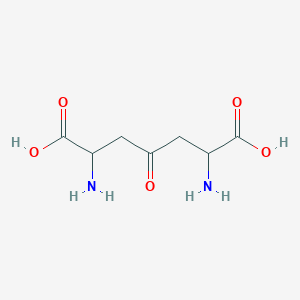
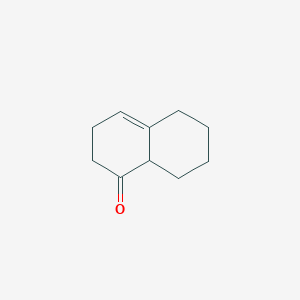
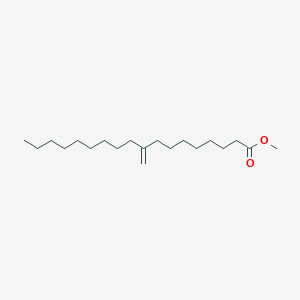
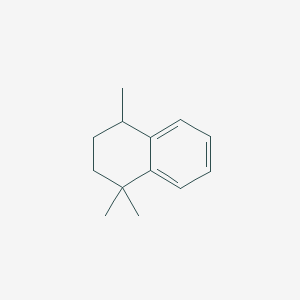
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
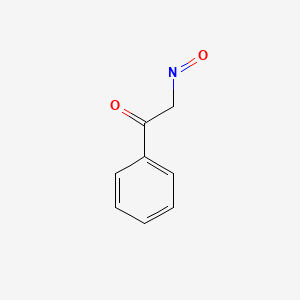
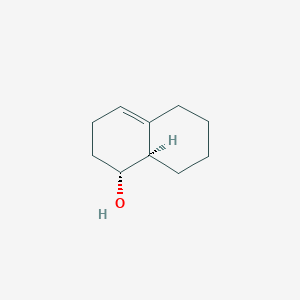
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
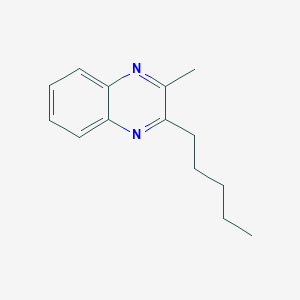
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
